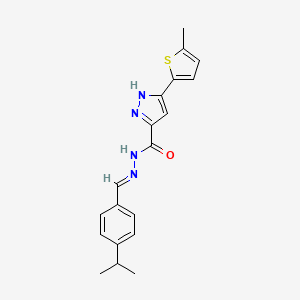

N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-isopropylbenzaldehyde with 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- N’-(4-Methylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- N’-(4-Chlorobenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- N’-(4-Methoxybenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Comparison

Compared to similar compounds, N’-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, potentially enhancing its biological activity and selectivity.

Biological Activity

N'-(4-Isopropylbenzylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4OS, with a molecular weight of approximately 352.45 g/mol. The structure features a pyrazole ring, a hydrazone functional group, and substituents that enhance its reactivity and biological activity.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

2. Antioxidant Properties

Research has shown that this compound possesses strong antioxidant capabilities, which are critical in mitigating oxidative stress-related damage in cells. The presence of specific functional groups within its structure enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

3. Anti-Cancer Activity

The compound has been evaluated for its anti-cancer potential across multiple cancer cell lines. In vitro studies reveal that it inhibits cell proliferation effectively, with mechanisms likely involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Notably, it has shown promising results against leukemia and breast cancer cells.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, causing structural disruptions.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity is attributed to the ability to neutralize ROS, thus preventing cellular damage.

- Apoptotic Pathways Activation : In cancer cells, it activates caspases and other apoptotic markers, leading to programmed cell death.

Data Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of similar pyrazole derivatives found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

- Cancer Cell Proliferation : In a comparative study involving various pyrazole derivatives, this compound exhibited superior anti-proliferative effects on MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

Properties

CAS No. |

303107-73-5 |

|---|---|

Molecular Formula |

C19H20N4OS |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

5-(5-methylthiophen-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H20N4OS/c1-12(2)15-7-5-14(6-8-15)11-20-23-19(24)17-10-16(21-22-17)18-9-4-13(3)25-18/h4-12H,1-3H3,(H,21,22)(H,23,24)/b20-11+ |

InChI Key |

OWJXFVDWWXPVME-RGVLZGJSSA-N |

Isomeric SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |

Canonical SMILES |

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.